molecular formula C19H21N5O2S B2463805 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide CAS No. 1040652-42-3

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide

Cat. No.: B2463805
CAS No.: 1040652-42-3
M. Wt: 383.47
InChI Key: ZTFCXHPBKZXFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is a complex heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-17(20-14-7-3-1-4-8-14)13-23-19(26)24-16(21-23)11-12-18(22-24)27-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFCXHPBKZXFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolo-pyridazine scaffold.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via nucleophilic substitution reactions using cyclohexylthiol and suitable leaving groups.

    Acylation: The final step involves the acylation of the triazolo-pyridazine intermediate with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolo-pyridazine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.

    Cyclohexylsulfanyl-Substituted Compounds: Compounds with cyclohexylsulfanyl groups often show unique chemical reactivity and biological properties.

Uniqueness

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is unique due to the combination of its triazolo-pyridazine core and cyclohexylsulfanyl group, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.52 g/mol. Its unique structure includes a cyclohexylsulfanyl group and a triazolopyridazine core. The compound's solubility and stability are critical for its biological activity but specific solubility data are currently unavailable.

Biological Activity Overview

Research on triazole derivatives has indicated diverse biological properties including:

  • Antimicrobial Activity : Triazole compounds have been reported to exhibit significant antimicrobial activity against various bacteria and fungi. For instance, related triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
  • Anticancer Potential : Certain triazole-containing compounds have demonstrated anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

The mechanism of action for 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors involved in key biological pathways. The structural features of the compound allow it to modulate the activity of these targets effectively.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target exhibited moderate to excellent activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 62.5 to 250 µg/ml .

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/ml)
3aE. coli2262.5
3bStaphylococcus aureus21125
3cB. subtilis19187.5

Anticancer Activity

In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway for anticancer activity that warrants further investigation in vivo .

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyclohexylsulfanyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₂N₄O₂S) and detects isotopic patterns for sulfur .
  • HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Tip : Couple LC-MS with collision-induced dissociation (CID) to study fragmentation patterns and confirm structural stability .

How can researchers resolve discrepancies in reported biological activity data for triazolopyridazine derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Assay variability : Cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., MTT) .
  • Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. Methodological Solutions :

  • Validate activity across multiple assay formats (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) .
  • Perform solubility screenings in PBS or simulated biological fluids to ensure compound stability .

What computational strategies predict this compound’s binding affinity and selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., CDK2, JAK2) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational changes .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with hinge regions) using MOE or Phase .

Data Interpretation : Prioritize targets with consensus scores from multiple algorithms to reduce false positives .

How do substitution patterns on the triazolopyridazine core influence bioactivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Cyclohexylsulfanyl vs. Arylthio : Bulkier cyclohexyl groups enhance lipophilicity (logP ↑) but may reduce solubility. Compare with 4-chlorophenyl derivatives (: IC₅₀ values for kinase inhibition) .
  • N-Phenylacetamide Modifications : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve metabolic stability but may reduce cell permeability .

Experimental Design : Synthesize analogs with systematic substituent variations and test in parallel assays (e.g., enzymatic inhibition, logD measurements) .

What methods assess metabolic stability and pharmacokinetic properties?

Q. Advanced Research Focus

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to evaluate drug-drug interaction risks .
  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Data Contradictions : Address interspecies variability by cross-validating rodent and human microsomal data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.